

## Comparative analysis of the side effect profiles of Lanicemine and ketamine

Author: BenchChem Technical Support Team. Date: December 2025



# Lanicemine and Ketamine: A Comparative Analysis of Side Effect Profiles

For Researchers, Scientists, and Drug Development Professionals

Ketamine, a rapid-acting antidepressant, has shown remarkable efficacy in treatment-resistant depression. However, its clinical utility is hampered by a side effect profile that includes dissociative and psychotomimetic symptoms. This has spurred the development of new N-methyl-D-aspartate (NMDA) receptor modulators with the goal of retaining the antidepressant effects while minimizing adverse reactions. One such molecule is lanicemine (AZD6765), a low-trapping NMDA receptor antagonist. This guide provides a comparative analysis of the side effect profiles of lanicemine and ketamine, supported by experimental data.

### **Quantitative Comparison of Side Effect Profiles**

Clinical studies have demonstrated a significant difference in the side effect profiles of lanicemine and ketamine, particularly concerning dissociative and psychotomimetic effects.



| Side Effect<br>Category                                          | Lanicemine                    | Ketamine                                  | Placebo                  | Data Source               |
|------------------------------------------------------------------|-------------------------------|-------------------------------------------|--------------------------|---------------------------|
| Dissociative Symptoms (CADSS Total Score Change from Baseline)   | No significant increase       | Significant<br>increase (p<0.01<br>at 1h) | No significant<br>change | [1]                       |
| Adverse Events Potentially Related to Dissociation               | 7% (75 mg), 11%<br>(150 mg)   | 24%                                       | -                        | Sanacora et al.<br>(2014) |
| Visual<br>Hallucinations                                         | 5% (150 mg)                   | 0%                                        | -                        | Sanacora et al.<br>(2014) |
| Increases in<br>Supine Systolic<br>Blood Pressure<br>(≥20 mm Hg) | 37% (100 mg),<br>55% (150 mg) | -                                         | 26%                      | [1]                       |

Note: CADSS = Clinician-Administered Dissociative States Scale. Data from different studies may not be directly comparable due to variations in study design and patient populations.

#### **Experimental Protocols**

The following are representative experimental protocols used in clinical trials to assess the side effects of lanicemine and ketamine.

### Study 1: Assessment of Dissociative and Psychotomimetic Effects

- Study Design: A randomized, double-blind, placebo-controlled, crossover study in healthy volunteers.[1]
- · Participants: Healthy adult volunteers.



- Interventions:
  - Lanicemine: Intravenous infusions of 75 mg and 150 mg.[1]
  - Ketamine: Intravenous infusion of 0.5 mg/kg.[1]
  - Placebo: Saline infusion.
- Methodology for Side Effect Assessment:
  - Dissociative Effects: The Clinician-Administered Dissociative States Scale (CADSS) was
    used to measure dissociative symptoms. Scores were recorded at baseline and at multiple
    time points during and after the infusion.[1]
  - Psychotomimetic Effects: Adverse events, including visual hallucinations, were recorded throughout the study.
  - Physiological Monitoring: Blood pressure and other vital signs were monitored.

### Study 2: Efficacy and Safety in Major Depressive Disorder

- Study Design: A phase IIb, randomized, parallel-arm, double-blind, placebo-controlled study.
- Participants: Patients aged 18-70 years with a diagnosis of single episode or recurrent Major Depressive Disorder (MDD) and a history of inadequate response to at least one antidepressant. Patients were required to be on a stable dose of an allowed antidepressant for at least four weeks prior to screening.
- Interventions:
  - Adjunctive Lanicemine: 15 intravenous infusions of 50 mg or 100 mg over a 12-week period.
  - Adjunctive Placebo: 15 intravenous infusions of saline over a 12-week period.
- Methodology for Side Effect Assessment:



- o General Tolerability: Adverse events were systematically recorded at each study visit.
- Dissociative Symptoms: The CADSS was used to assess dissociative symptoms.
- Depressive Symptoms: The Montgomery-Åsberg Depression Rating Scale (MADRS) was used as the primary efficacy endpoint.

## Mandatory Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: NMDA Receptor Signaling Pathway and Antagonist Action.

#### **Experimental Workflow**





Click to download full resolution via product page

Caption: Clinical Trial Workflow for Psychoactive Drug Assessment.



#### **Discussion**

The available data strongly suggest that lanicemine has a more favorable side effect profile than ketamine, particularly concerning dissociative and psychotomimetic effects. While ketamine's rapid antidepressant action is a significant advantage, its adverse psychological effects pose a major challenge to its widespread clinical use. Lanicemine was developed as a "low-trapping" NMDA receptor antagonist, which may account for its reduced propensity to cause dissociative symptoms. The mechanism of "trapping" refers to the antagonist's ability to remain bound within the ion channel even after the agonist has dissociated.

However, it is important to note that the development of lanicemine for depression was ultimately discontinued. While it showed a better side effect profile, it failed to meet primary efficacy endpoints in later-phase clinical trials. This highlights the ongoing challenge in dissociating the antidepressant effects of NMDA receptor antagonists from their characteristic side effects.

Future research in this area will likely focus on developing novel glutamatergic modulators that can achieve a rapid and sustained antidepressant response with a side effect profile that is acceptable for long-term clinical use. Understanding the precise molecular interactions that differentiate the clinical profiles of compounds like ketamine and lanicemine will be crucial for the rational design of next-generation antidepressants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative analysis of the side effect profiles of Lanicemine and ketamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2937148#comparative-analysis-of-the-side-effect-profiles-of-lanicemine-and-ketamine]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com